molecular formula C6H3F2IO B1604422 3,5-Difluoro-4-iodophenol CAS No. 1000574-74-2

3,5-Difluoro-4-iodophenol

Cat. No. B1604422
M. Wt: 255.99 g/mol
InChI Key: KLSDPJZCUXBUSQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It has a molecular weight of 255.99 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of 3,5-Difluoro-4-iodophenol involves a reaction with potassium carbonate in N,N-dimethylformamide at 70.0℃ under an inert atmosphere . The crude product is then purified by flash chromatography .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-iodophenol is 1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H . The InChI key is KLSDPJZCUXBUSQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodophenol is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), among others .

properties

IUPAC Name

3,5-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDPJZCUXBUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650254
Record name 3,5-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-iodophenol

CAS RN

1000574-74-2
Record name 3,5-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1000574-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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